Boc-D-asparagine (Boc-D-Asn-OH) is a derivative of the non-standard D-asparagine amino acid, featuring a tert-butyloxycarbonyl (Boc) protecting group on its α-amine. This compound is a critical precursor in Boc-chemistry solid-phase peptide synthesis (SPPS) for the incorporation of D-asparagine residues. Introducing D-amino acids like D-asparagine into a peptide sequence is a well-established strategy to increase the resulting peptide's stability against enzymatic degradation by proteases, a crucial attribute for therapeutic peptide development.[1]
Substituting Boc-D-asparagine with seemingly similar alternatives can lead to critical synthesis failures or fundamentally different products. Using the L-enantiomer, Boc-L-asparagine, will produce a diastereomeric peptide with altered structure and biological function. Employing a different Nα-protecting group, such as Fmoc, necessitates a complete switch from Boc-based to Fmoc-based synthesis protocols, which use incompatible deprotection reagents (acid vs. base).[2][3] The most critical substitution choice is between side-chain unprotected Boc-D-Asn-OH and a side-chain protected version like Boc-D-Asn(Trt)-OH. While the unprotected form is more economical, it is susceptible to significant side reactions during the coupling step, such as dehydration to form a β-cyanoalanine residue, which introduces hard-to-remove impurities and lowers yield.[4][5] This makes the choice of asparagine derivative a direct trade-off between material cost and final peptide purity.
A primary procurement consideration for side-chain unprotected asparagine is the risk of irreversible dehydration of the side-chain amide to a β-cyanoalanine residue during carboxyl activation. This side reaction, which results in a mass loss of 18 Da, is particularly pronounced when using carbodiimide-based coupling reagents like DCC or DIC. To minimize this impurity, it is strongly recommended to use phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) salt-based activators, which significantly reduce the risk of dehydration compared to carbodiimides.[4][6] For syntheses where carbodiimide activators are required, the more expensive side-chain protected derivative, Boc-D-Asn(Trt)-OH, is the appropriate choice to prevent this side reaction.[6]
| Evidence Dimension | Propensity for Dehydration Side-Reaction |
| Target Compound Data | Lower risk of dehydration when activated with HBTU, HATU, or PyBOP |
| Comparator Or Baseline | Higher risk of dehydration when activated with carbodiimide reagents (DCC, DIC) |
| Quantified Difference | Qualitative but critical; use of carbodiimides with unprotected Asn leads to significant β-cyanoalanine impurities, while aminium/uronium reagents minimize it. |
| Conditions | Boc-Solid Phase Peptide Synthesis (SPPS) activation/coupling step. |
This dictates the choice of coupling reagents compatible with this specific precursor, impacting process design, cost, and final product purity.
While Boc-D-asparagine itself has moderate solubility, its close analogs used in Fmoc chemistry, Fmoc-Asn-OH and Fmoc-Gln-OH, exhibit very low solubility in common SPPS solvents like DMF and NMP.[7] For comparison, a patent for side-chain protected derivatives notes that only a 0.2M solution of unprotected Fmoc-Asn-OH can be prepared in DMF, and precipitation occurs upon addition of coupling reagents.[8] In contrast, side-chain protected derivatives such as Fmoc-Asn(Trt)-OH and the patented Fmoc-Asn(Tmob)-OH exhibit significantly improved solubility, comparable to other standard amino acid derivatives, ensuring efficient and complete coupling reactions without precipitation issues.[7][8][9] This highlights a key process advantage of using side-chain protection, which is directly translatable to Boc chemistry when difficult sequences or poor solvation are anticipated.
| Evidence Dimension | Solubility in DMF |
| Target Compound Data | Moderate solubility (inferred from general use) |
| Comparator Or Baseline | Fmoc-Asn-OH (unprotected): Very low solubility; only 0.2M solution is possible before precipitation on activation.[8] Fmoc-Asn(Trt)-OH (protected): Good solubility, comparable to other standard Fmoc-amino acids.[7] |
| Quantified Difference | Side-chain protected analogs offer a significant, non-incremental improvement in solubility, preventing process failures from precipitation. |
| Conditions | Solution preparation for coupling step in solid-phase peptide synthesis using DMF solvent. |
Selecting the side-chain unprotected form is a cost-saving measure that carries a known risk of process failure due to poor solubility, which is mitigated by using a side-chain protected derivative.
Studies on Fmoc-asparagine derivatives have demonstrated that the coupling of side-chain unprotected Fmoc-Asn-OH proceeds more slowly than the coupling of side-chain protected derivatives like Fmoc-Asn(Mbh)-OH and Fmoc-Asn(Tmob)-OH.[10] When using the BOP coupling reagent, the protected derivatives coupled as rapidly as other standard Fmoc-amino acids, whereas the unprotected version required longer reaction times.[10] This kinetic difference is a critical process parameter; slower coupling increases the risk of incomplete reactions and the formation of deletion sequences, especially in automated synthesis protocols with fixed cycle times. To ensure complete incorporation when using the more economical Boc-D-asparagine, longer coupling times or double-coupling protocols may be required, offsetting some of the initial material cost savings.
| Evidence Dimension | Relative Coupling Speed |
| Target Compound Data | Slower coupling kinetics (inferred from Fmoc-Asn-OH data) |
| Comparator Or Baseline | Side-chain protected derivatives (Fmoc-Asn(Mbh)-OH, Fmoc-Asn(Tmob)-OH): Couple as fast as other standard amino acids.[10] |
| Quantified Difference | Qualitative but significant; unprotected asparagine is explicitly reported to couple more slowly than its protected counterparts. |
| Conditions | Solid-phase peptide synthesis using BOP as the coupling reagent. |
This evidence informs the buyer that using this lower-cost reagent may require process adjustments (longer cycle times, double coupling) to achieve the same peptide quality as a more expensive, side-chain protected alternative.
For the synthesis of peptides intended to have enhanced resistance to enzymatic degradation, where D-amino acid incorporation is the primary goal and the budget is a key constraint.[1] This compound is the right choice when the synthesis protocol can be optimized to use non-carbodiimide coupling reagents (e.g., HBTU, HATU) to minimize side-chain dehydration and when longer coupling times can be implemented to ensure complete reaction.[4][10]
As a starting material for multi-step organic synthesis of non-peptidic molecules that require the specific chirality and functionality of a D-asparagine side chain. The Boc group serves as a robust, acid-labile protecting group suitable for a wide range of reactions before its removal in the final stages of a synthesis campaign.
In the synthesis of shorter peptides (e.g., under 10 residues) where the potential β-cyanoalanine byproduct can be more easily separated from the target peptide via chromatography. In this context, the lower material cost of Boc-D-asparagine may outweigh the increased downstream purification effort, making it a viable economic choice.
Irritant